molecular formula C11H5F4NaO5S B609911 Pentynoic acid STP ester CAS No. 1807530-14-8

Pentynoic acid STP ester

Cat. No. B609911
M. Wt: 348.2
InChI Key: QVSTTZKAIDTZNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

This water soluble alkyne activated ester reagent is used for the attachment of alkyne group to variois biomolecules such as proteins, and peptides. Amino-DNA, and other amines can be used as well. Since natural proteins do not contain alkynes, but almost always contain amines (lysines), this molecule is an "adaptor" to turn natural amines into alkynes.

Scientific Research Applications

Phosphinoboration in Ligand Synthesis

Pentynoic acid derivatives, such as 4-pentynoic acid, have been explored in the context of phosphinoboration reactions to create unique diphosphine ligands. These ligands, which bear a pendant Lewis-acid Bpin group, show promise in ligating to Pd(II) and Pt(II) metal centres, and can be pre-catalysts in the cyclisation of alkynoic acids to form cyclic lactones, including biologically important compounds like α-angelica lactone (Kindervater et al., 2019).

Cu(I)-Catalyzed Intramolecular Cyclization

4-Pentynoic acid derivatives are known to undergo intramolecular cyclizations to enol lactones, a reaction that is typically applied for the Cu(I)-catalyzed cycloaddition of terminal alkynes and azides (click chemistry). This process highlights the utility of these derivatives in aqueous media (Mindt & Schibli, 2007).

Water-Soluble Amine-Reactive Reagents

4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters, including those of biopolymer-labeling molecules, demonstrate increased water solubility compared to N-hydroxysuccinimidyl (NHS) esters. They react readily with primary amines to yield acylation products, showing potential in biochemical applications (Gee, Archer, & Kang, 1999).

Kinetic Resolution of β-Amino Esters

The use of pentynoic acid derivatives, such as ethyl 3-amino-5-(tri-methylsilyl)-4-pentynoate, in the kinetic resolution by phenylacetylation using immobilized penicillin amidohydrolase has been investigated. This process illustrates the potential of pentynoic acid derivatives in chiral resolution of amino acid esters (Landis et al., 2002).

Stereospecific Hydrolysis of Esters

Microorganisms and commercial enzymes have been screened for producing (R)-3-pentyn-2-ol from racemic 3-pentyn-2-ol esters through stereospecific hydrolysis. This research highlights the biotechnological potential of utilizing pentynoic acid derivatives in selective enzymatic reactions (Ogawa, Xie, & Shimizu, 1999).

Synthesis of Novel Compounds

Various studies demonstrate the synthesis of novel compounds utilizing pentynoic acid derivatives. These include the production of enantioselective apoptosis-inducing compounds in cancer cells (Ivanova et al., 2013), the investigation of memory-enhancing properties of pentyl-4-yn-VPA enantiomers (Gotfryd et al., 2007), and the functionalization of iron oxide nanoparticles for potential biomedical applications (Baharuddin et al., 2018).

properties

CAS RN

1807530-14-8

Product Name

Pentynoic acid STP ester

Molecular Formula

C11H5F4NaO5S

Molecular Weight

348.2

IUPAC Name

4-​Pentynoic acid, 2,​3,​5,​6-​tetrafluoro-​4-​sulfophenyl ester, sodium salt

InChI

InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1

InChI Key

QVSTTZKAIDTZNG-UHFFFAOYSA-M

SMILES

C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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